Cas no 92788-11-9 (2-ethyl-2-(pyridin-4-yl)butanenitrile)

2-Ethyl-2-(pyridin-4-yl)butanenitrile is a nitrile-functionalized pyridine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a pyridinyl group attached to a branched aliphatic chain terminated by a nitrile moiety, offering versatility as an intermediate in heterocyclic chemistry. The compound’s rigid pyridine core enhances stability, while the nitrile group provides reactivity for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines. Its balanced lipophilicity and electronic properties make it suitable for designing bioactive molecules or ligands in coordination chemistry. The product is typically handled under inert conditions due to its sensitivity to moisture and strong acids/bases.
2-ethyl-2-(pyridin-4-yl)butanenitrile structure
92788-11-9 structure
Product Name:2-ethyl-2-(pyridin-4-yl)butanenitrile
CAS No:92788-11-9
MF:C11H14N2
MW:174.242262363434
CID:6223667
PubChem ID:19982136
Update Time:2025-10-29

2-ethyl-2-(pyridin-4-yl)butanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-2-(pyridin-4-yl)butanenitrile
    • EN300-1270036
    • NRGKKOOKWOBHMP-UHFFFAOYSA-N
    • SCHEMBL9786745
    • 2-ethyl-2-(4-pyridyl)-butyronitrile
    • 92788-11-9
    • AKOS019089069
    • 2-ethyl-2-(4-pyridyl) butyronitrile
    • Inchi: 1S/C11H14N2/c1-3-11(4-2,9-12)10-5-7-13-8-6-10/h5-8H,3-4H2,1-2H3
    • InChI Key: NRGKKOOKWOBHMP-UHFFFAOYSA-N
    • SMILES: N1C=CC(=CC=1)C(C#N)(CC)CC

Computed Properties

  • Exact Mass: 174.115698455g/mol
  • Monoisotopic Mass: 174.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 36.7Ų

2-ethyl-2-(pyridin-4-yl)butanenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1270036-0.05g
2-ethyl-2-(pyridin-4-yl)butanenitrile
92788-11-9
0.05g
$660.0 2023-06-08
Enamine
EN300-1270036-0.1g
2-ethyl-2-(pyridin-4-yl)butanenitrile
92788-11-9
0.1g
$691.0 2023-06-08
Enamine
EN300-1270036-0.25g
2-ethyl-2-(pyridin-4-yl)butanenitrile
92788-11-9
0.25g
$723.0 2023-06-08
Enamine
EN300-1270036-0.5g
2-ethyl-2-(pyridin-4-yl)butanenitrile
92788-11-9
0.5g
$754.0 2023-06-08
Enamine
EN300-1270036-1.0g
2-ethyl-2-(pyridin-4-yl)butanenitrile
92788-11-9
1g
$785.0 2023-06-08
Enamine
EN300-1270036-2.5g
2-ethyl-2-(pyridin-4-yl)butanenitrile
92788-11-9
2.5g
$1539.0 2023-06-08
Enamine
EN300-1270036-5.0g
2-ethyl-2-(pyridin-4-yl)butanenitrile
92788-11-9
5g
$2277.0 2023-06-08
Enamine
EN300-1270036-10.0g
2-ethyl-2-(pyridin-4-yl)butanenitrile
92788-11-9
10g
$3376.0 2023-06-08
Enamine
EN300-1270036-50mg
2-ethyl-2-(pyridin-4-yl)butanenitrile
92788-11-9
50mg
$528.0 2023-10-02
Enamine
EN300-1270036-100mg
2-ethyl-2-(pyridin-4-yl)butanenitrile
92788-11-9
100mg
$553.0 2023-10-02

Additional information on 2-ethyl-2-(pyridin-4-yl)butanenitrile

2-Ethyl-2-(Pyridin-4-Yl)Butanenitrile: A Comprehensive Overview

2-Ethyl-2-(pyridin-4-yl)butanenitrile, also known by its CAS number CAS No. 92788-11-9, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry and material science. This compound is characterized by its unique structure, which combines a pyridine ring with a nitrile group, making it a valuable building block for various chemical reactions and applications. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to this compound.

The molecular structure of 2-Ethyl-2-(pyridin-4-yl)butanenitrile consists of a pyridine ring substituted at the 4-position with an ethyl group and a nitrile group attached to the same carbon atom. This arrangement imparts the compound with distinct electronic and steric properties, which are advantageous in various chemical transformations. The nitrile group, being electron-withdrawing, can participate in nucleophilic addition reactions, while the pyridine ring provides aromatic stability and potential for further functionalization.

Recent studies have highlighted the role of 2-Ethyl-2-(pyridin-4-yl)butanenitrile in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand in these systems has been exploited to create porous materials with applications in gas storage and catalysis. For instance, researchers have demonstrated that this compound can form MOFs with high surface areas and tunable pore sizes, making them ideal for adsorbing gases like methane and carbon dioxide.

In addition to its role in materials science, 2-Ethyl-2-(pyridin-4-yl)butanenitrile has found applications in organic synthesis as an intermediate for constructing complex molecules. Its reactivity towards nucleophilic substitution and addition reactions makes it a valuable precursor for synthesizing pharmaceuticals, agrochemicals, and specialty chemicals. Recent advancements in catalytic methods have further enhanced its utility by enabling more efficient and selective transformations.

The synthesis of CAS No. 92788-11-9 typically involves multi-step processes that combine nucleophilic aromatic substitution with alkylation or acylation steps. Researchers have explored various catalysts and reaction conditions to optimize yields and minimize side reactions. For example, the use of transition metal catalysts has been shown to accelerate certain steps in the synthesis, leading to faster production cycles.

Beyond its chemical applications, 2-Ethyl-2-(pyridin-4-yil)butanenitrile has also been studied for its potential in biological systems. Although it is not directly bioactive, its derivatives have shown promise as inhibitors of certain enzymes involved in metabolic pathways. This highlights its potential role in drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders.

In conclusion, 2-Ethyl=2-(pyridin=4=yl)=butanenitrile, or CAS No. 92788=11=9, is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure enables it to serve as both a building block for complex molecules and a functional component in advanced materials. As research continues to uncover new avenues for its use, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd